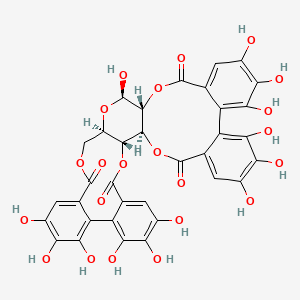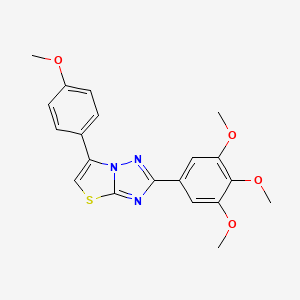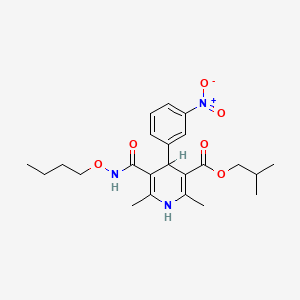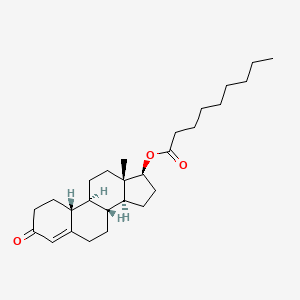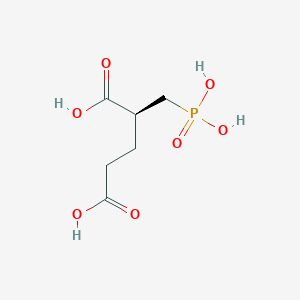
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through the reaction of isooctadecanoic acid with appropriate amines under controlled conditions.
Quaternization Reaction: The intermediate amines are then subjected to a quaternization reaction with methyl sulphate to form the quaternary ammonium compound.
Hydroxypropylation: The final step involves the hydroxypropylation of the quaternary ammonium compound using propylene oxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isooctadecyl chains, converting them to alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and thiolates (RS⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate is used in cell culture media to enhance cell growth and viability.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for its ability to form micelles and encapsulate hydrophobic drugs.
Industry
In industrial applications, it is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): A widely used surfactant with similar quaternary ammonium structure.
Dodecyltrimethylammonium Chloride (DTAC): Another surfactant with a similar functional group arrangement.
Stearyltrimethylammonium Chloride (STAC): A compound with a longer alkyl chain, used in similar applications.
Uniqueness
What sets (2-Hydroxypropyl)methyl(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium methyl sulphate apart is its unique combination of functional groups, which confer distinct properties such as enhanced solubility and specific reactivity. This makes it particularly valuable in specialized applications where other surfactants may not perform as effectively.
Properties
CAS No. |
93820-35-0 |
|---|---|
Molecular Formula |
C46H95N3O7S |
Molecular Weight |
834.3 g/mol |
IUPAC Name |
2-hydroxypropyl-methyl-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C45H91N3O3.CH4O4S/c1-41(2)32-27-23-19-15-11-7-9-13-17-21-25-29-34-44(50)46-36-31-38-48(6,40-43(5)49)39-37-47-45(51)35-30-26-22-18-14-10-8-12-16-20-24-28-33-42(3)4;1-5-6(2,3)4/h41-43,49H,7-40H2,1-6H3,(H-,46,47,50,51);1H3,(H,2,3,4) |
InChI Key |
IRMORRNBWQBZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCNC(=O)CCCCCCCCCCCCCCC(C)C)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


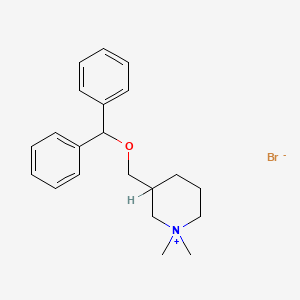
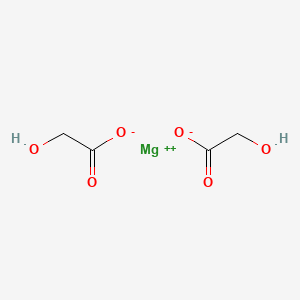

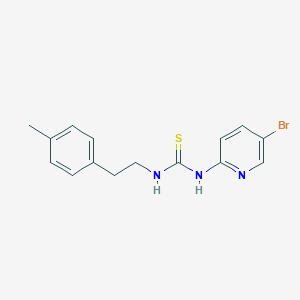
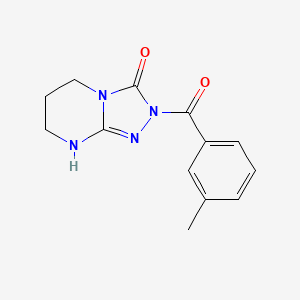



![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
